3,4-dimethoxybenzonitrile Oxide
Description
Properties
CAS No. |
153788-75-1 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3,4-dimethoxybenzonitrile oxide |
InChI |
InChI=1S/C9H9NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-5H,1-2H3 |
InChI Key |
CBSVDGNJTJMTCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C#[N+][O-])OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most established method involves dehydrating 3,4-dimethoxybenzaldoxime (derived from 3,4-dimethoxybenzaldehyde) using acidic or catalytic conditions. Hydroxylamine hydrochloride reacts with 3,4-dimethoxybenzaldehyde to form the aldoxime intermediate, which undergoes dehydration via formic acid or acetic acid at elevated temperatures (80–100°C).
Example Protocol
Limitations and Advancements
While cost-effective, this method requires corrosive acids and generates stoichiometric waste. Recent improvements include using ionic liquids or microwave-assisted dehydration to reduce reaction times (e.g., 30 minutes at 120°C under microwaves).
Catalytic Dehydration Using Iron-Based Catalysts
Ferric Chloride–Sodium Nitrite System
A patent (CN110668972A) describes a one-step synthesis from 3,4-dimethoxyphenylacetic acid using FeCl₃ and NaNO₂ in dimethyl sulfoxide (DMSO) at 50–70°C.
Key Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Molar Ratio (Acid:NaNO₂:FeCl₃) | 1:6–8:1–3 | 82–95 |
| Temperature | 50–70°C | — |
| Time | 10–30 hours | — |
This method avoids toxic reagents and achieves high yields by leveraging FeCl₃’s ability to activate NaNO₂, generating reactive nitrogen species that cleave the C–C bond in phenylacetic acid.
Iron Complex–Mediated Oxidation
Another approach uses 3,4-dimethoxyphenylacetone with sodium nitrite and an iron complex (e.g., Fe(III)-EDTA) in DMSO at 90°C for 20 hours, yielding 95% product. This method is notable for utilizing waste nitrogen oxides (NOₓ), aligning with green chemistry principles.
Biocatalytic Synthesis via Aldoxime Dehydratases
Enzyme-Catalyzed Dehydration
Aldoxime dehydratases (OxdBs) offer a sustainable alternative, converting aldoximes to nitriles under mild conditions (pH 7.0, 30°C). For example, Bacillus sp. OxdB-RR catalyzes the dehydration of 3,4-dimethoxybenzaldoxime in aqueous buffer with 90% conversion.
Advantages
- No toxic byproducts.
- Compatible with biorenewable substrates (e.g., lignin-derived aldehydes).
Limitations
Cycloaddition-Driven In Situ Generation
Nitrile Oxide Precursors for [3+2] Reactions
3,4-Dimethoxybenzonitrile oxide is often generated in situ from chlorooximes (e.g., 3,4-dimethoxybenzohydroximoyl chloride) using bases like CsF in acetonitrile. This method is pivotal in synthesizing benzisoxazoles via reactions with arynes.
Typical Protocol
- Chlorooxime (1.0 equiv) and CsF (3.0 equiv) in acetonitrile at 25°C for 2 hours.
- Yields of cycloadducts reach 70–90%, though nitrile oxide dimerization competes at higher concentrations.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) | Scalability | Green Metrics |
|---|---|---|---|---|---|
| Aldoxime Dehydration | 3,4-Dimethoxybenzaldehyde | HCOOH, 90°C | 70–85 | Moderate | Low (acid waste) |
| FeCl₃–NaNO₂ | 3,4-Dimethoxyphenylacetic acid | FeCl₃, DMSO | 82–95 | High | Moderate |
| Biocatalytic | 3,4-Dimethoxybenzaldoxime | OxdB-RR, buffer | 85–90 | Emerging | High |
| In Situ Generation | Chlorooxime | CsF, CH₃CN | 60–80 | Low | Moderate |
Industrial and Research Implications
- Pharmaceuticals : The FeCl₃–NaNO₂ method is favored for scale-up due to high yields and low-cost reagents.
- Green Chemistry : Biocatalytic routes hold promise for sustainable production but require enzyme engineering for robustness.
- Materials Science : In situ generation enables rapid access to heterocycles but is limited by side reactions.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed:
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3,4-Dimethoxybenzonitrile is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving nitrile groups.
Industry: In the industrial sector, 3,4-dimethoxybenzonitrile is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,4-dimethoxybenzonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and proteins. The methoxy groups enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Isomers and Related Compounds
Structural Isomers of Dimethoxybenzonitrile
The position of methoxy groups significantly influences electronic properties, solubility, and reactivity. Key isomers include:
Reactivity Differences:
- 3,4-Dimethoxybenzonitrile Oxide : The para-methoxy group enhances electron density at the nitrile oxide, increasing dipole stability and cycloaddition efficiency compared to ortho-substituted isomers .
- 2,4-Dimethoxybenzonitrile : Asymmetric substitution reduces symmetry-derived reactivity, limiting its use in regioselective reactions .
Functional Analogues
3,4-Dimethoxybenzeneacetonitrile (Homoveratronitrile)
- Structure : Benzene ring with 3,4-dimethoxy groups and an acetonitrile (-CH₂CN) side chain.
- Applications : Intermediate in alkaloid synthesis; distinct from nitrile oxides due to the absence of a 1,3-dipole .
3,4-Dimethoxybenzaldehyde
Physicochemical Properties
Pharmaceutical Relevance
- CDK9 Inhibitors: 3,4-Dimethoxybenzonitrile derivatives show nanomolar IC₅₀ values against CDK9, outperforming 2,6-dimethoxy analogues due to optimized steric interactions .
- Quinazolines : 3,4-Dimethoxy-substituted quinazolines exhibit 65–78% yields in anticancer agent synthesis, attributed to methoxy-enhanced electron donation .
Limitations
- Stability : 3,4-Dimethoxybenzonitrile oxide requires in situ generation due to dimerization risks, unlike stable nitriles like 2,4-dimethoxybenzonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
